Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
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Description
Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a compound that falls within the category of piperidine derivatives, which are known for their utility in the synthesis of various biologically active molecules. Piperidine structures are prevalent in a range of pharmaceuticals and are often used as intermediates in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives is a topic of interest due to their relevance in medicinal chemistry. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through scalable routes, providing a platform for further selective derivatization . Similarly, the asymmetric synthesis of tert-butyl piperidine-1,3-dicarboxylate derivatives has been developed, yielding enantiomerically pure compounds that serve as intermediates for nociceptin antagonists . These methods demonstrate the versatility and importance of tert-butyl piperidine-1-carboxylate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations have been employed to optimize the molecular structures and compare them with experimental data, providing insights into the electronic properties of these compounds .
Chemical Reactions Analysis
Tert-butyl piperidine-1-carboxylate derivatives participate in a variety of chemical reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an intermediate for anticancer drugs and is synthesized through reactions including nucleophilic substitution and oxidation . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is synthesized through a multi-step process and is an intermediate in the synthesis of biologically active compounds like crizotinib .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic signatures and crystal structures. The compounds exhibit typical bond lengths and angles for piperazine-carboxylates . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses provide further understanding of the reactivity and interaction potential of these molecules . These properties are crucial for the development of new drugs and materials based on tert-butyl piperidine-1-carboxylate derivatives.
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQULYYWNUYFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634978 |
Source
|
Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | |
CAS RN |
948015-72-3 |
Source
|
Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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